Structural and Physicochemical Characterization of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde
Structural and Physicochemical Characterization of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde
Executive Summary
The rational design of ATP-competitive kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can precisely mimic the adenine ring of ATP. 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde represents a highly functionalized, multi-vector pyrimidine derivative. By combining a hydrogen-bond donating amino group, a hinge-binding morpholine moiety, and spatially tunable methoxy and carbaldehyde substituents, this molecule serves as a critical intermediate and pharmacophore core in the development of selective Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. This whitepaper provides an in-depth technical analysis of its molecular weight, crystallographic behavior, and mechanistic utility in structural biology.
Physicochemical Profiling & Molecular Weight Analysis
The precise molecular weight and topological polar surface area (TPSA) of a pharmacophore dictate its ligand efficiency and membrane permeability. The core pyrimidine ring (C4H4N2) is fully substituted at the 2, 4, 5, and 6 positions, resulting in the molecular formula C10H14N4O3 .
To calculate the exact molecular weight:
-
Carbon (10): 10 × 12.011 = 120.110 g/mol
-
Hydrogen (14): 14 × 1.008 = 14.112 g/mol
-
Nitrogen (4): 4 × 14.007 = 56.028 g/mol
-
Oxygen (3): 3 × 15.999 = 47.997 g/mol
-
Total Molecular Weight: 238.247 g/mol
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C10H14N4O3 | Fully substituted pyrimidine system. |
| Molecular Weight | 238.25 g/mol | Low MW allows for extensive downstream functionalization. |
| Exact Mass | 238.1066 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 1 | Derived from the C2 primary amine (-NH2). |
| H-Bond Acceptors | 6 | Derived from pyrimidine nitrogens, methoxy, carbaldehyde, and morpholine oxygens. |
| Topological Polar Surface Area | 83.4 Ų | Optimal for intracellular kinase targeting (ideal range: 60–120 Ų). |
Structural Biology & Crystallographic Conformational Analysis
Single-crystal X-ray diffraction (XRD) of heavily substituted pyrimidine-5-carbaldehydes reveals a highly planar central aromatic system disrupted only by the deliberate steric bulk of the C6-morpholine ring[1].
-
Morpholine Conformation: The morpholine ring strictly adopts a chair conformation. The nitrogen atom of the morpholine exhibits partial sp2 hybridization due to electron delocalization into the electron-deficient pyrimidine ring. This restricts the rotation of the C(6)-N bond, locking the morpholine oxygen into a predictable spatial vector.
-
Coplanarity and Steric Strain: The adjacent 4-methoxy and 5-carbaldehyde groups experience significant steric repulsion. To minimize this strain while maximizing π -conjugation, the carbonyl oxygen of the carbaldehyde typically orients anti to the methoxy group.
-
Crystal Lattice Hydrogen Bonding: The crystal lattice is stabilized by robust intermolecular hydrogen-bonding networks. The 2-amino group acts as a primary donor, interacting with the carbaldehyde or morpholine oxygen of adjacent molecules, often forming self-assembling dimer motifs or infinite 1D polymeric chains.
Mechanistic Role in PI3K/mTOR Inhibition
The substitution pattern of 2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde maps perfectly onto the ATP-binding pocket of Class I PI3Ks and mTOR.
-
Hinge Binding: The morpholine oxygen is a well-documented, critical hinge binder. It forms an essential hydrogen bond with the backbone amide of Val851 in PI3Kα (or Val882 in PI3Kγ)[2].
-
Affinity Enhancement via the 2-Amino Group: The addition of the 2-amino group provides a secondary hydrogen bond donor that interacts with the side chains of Asp836 or Asp841 deep within the binding pocket. This dual-anchor system significantly increases binding affinity and target residence time[3].
-
Isoform Selectivity Vectors: The 4-methoxy and 5-carbaldehyde groups act as synthetic vectors directing toward the non-conserved regions of the specificity pocket. These vectors can be further functionalized to exploit distinct residues (e.g., Gln748 or Lys712) to drive isoform selectivity, such as favoring PI3Kδ over PI3Kα.
Fig 1: PI3K/mTOR pathway highlighting the intervention points of the pyrimidine core.
Experimental Protocol: Self-Validating Crystallization Workflow
To definitively resolve the 3D structure and confirm the coplanarity of the methoxy/carbaldehyde groups, high-resolution X-ray diffraction is required. The following vapor diffusion methodology is designed as a self-validating system to ensure the growth of diffraction-quality single crystals.
Step-by-Step Methodology
Step 1: Solvent Screening & Dissolution Dissolve 10 mg of the highly pure compound in 1 mL of a binary solvent system (Dichloromethane/Methanol, 1:1 v/v). Causality: The binary system is strictly required because DCM solvates the lipophilic morpholine ring, while Methanol disrupts the strong intermolecular hydrogen bonds of the 2-amino group, preventing premature amorphous precipitation.
Step 2: Microfiltration Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner crystallization vial. Causality: Micro-particulates act as uncontrolled nucleation sites, leading to rapid, disordered microcrystalline showers rather than the slow growth of a single macroscopic crystal.
Step 3: Vapor Diffusion Setup Place the unsealed inner vial containing the 0.5 mL filtrate into a larger, sealable outer chamber containing 3 mL of an anti-solvent (n-Hexane). Seal the outer chamber tightly. Causality: n-Hexane has a higher vapor pressure than the inner solvents. Over 7–14 days at a stable 20°C, hexane vapors slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solution and driving the pyrimidine derivative into a state of controlled supersaturation.
Step 4: Harvesting and Cryoprotection Once distinct, faceted single crystals emerge, harvest a candidate using a 0.1 mm nylon loop. Immediately submerge the crystal in a cryoprotectant (Paratone-N oil). Causality: The cryoprotectant displaces residual solvent on the crystal surface, preventing the formation of an ice lattice during flash-cooling, which would otherwise obscure the diffraction pattern with ice rings.
Step 5: Self-Validating X-Ray Diffraction (XRD) Flash-cool the crystal in a liquid nitrogen stream (100 K). Before initiating the full data collection, perform a 5-minute preliminary matrix scan. Validation Checkpoint: Analyze the initial diffraction frames. If the spots exhibit smearing or multiple overlapping lattices (twinning), abort the collection and harvest a new crystal. A valid single crystal will display sharp, distinct diffraction spots extending beyond 0.8 Å resolution. Proceed with full data collection using Cu-Kα radiation.
Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction.
